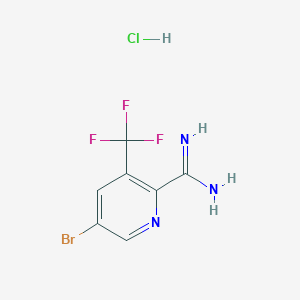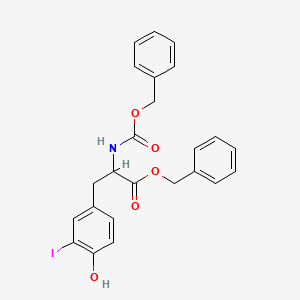![molecular formula C16H19NO4 B13670645 Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13670645.png)
Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of MFCD29058964 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific starting materials under controlled conditions to form the desired product. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product . The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Análisis De Reacciones Químicas
MFCD29058964 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted analogs .
Aplicaciones Científicas De Investigación
MFCD29058964 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including its effects on specific molecular targets and pathways. Additionally, MFCD29058964 can be used in industrial applications, such as the development of new materials or as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of MFCD29058964 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
MFCD29058964 can be compared with other similar compounds based on its structural properties and applications. Similar compounds include other azaspiroheptane derivatives and related molecules with comparable chemical structures. The uniqueness of MFCD29058964 lies in its specific functional groups and the resulting chemical reactivity and biological activity .
Conclusion
MFCD29058964 is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it an important subject of study for chemists, biologists, and industrial researchers alike.
Propiedades
Fórmula molecular |
C16H19NO4 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
5-O-benzyl 6-O-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate |
InChI |
InChI=1S/C16H19NO4/c1-20-14(18)13-9-16(7-8-16)11-17(13)15(19)21-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Clave InChI |
WIQVHGPYLAPXQM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2(CC2)CN1C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13670566.png)
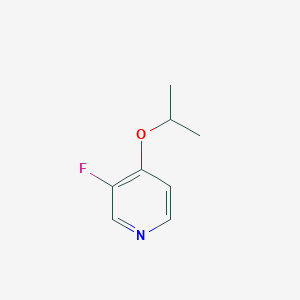

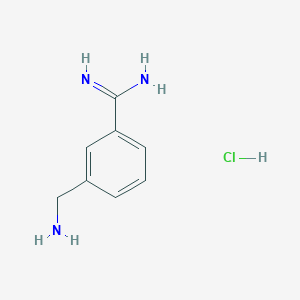

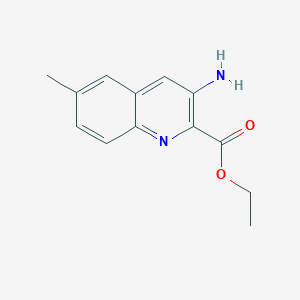
![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670606.png)
![6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13670609.png)
